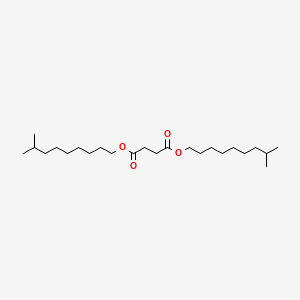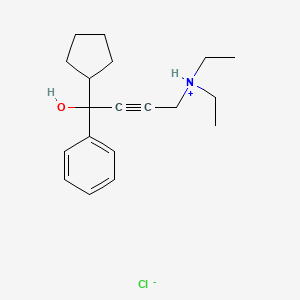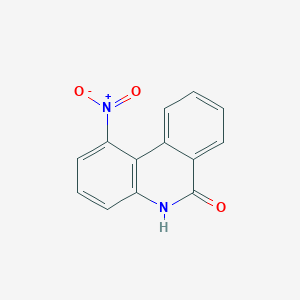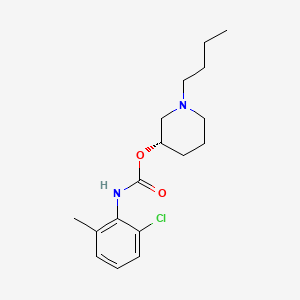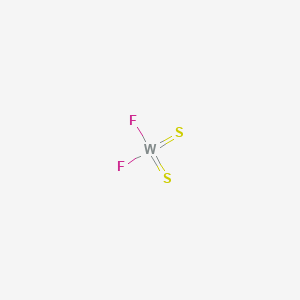
Tungsten difluoride disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tungsten difluoride disulfide is a chemical compound composed of tungsten, fluorine, and sulfur. It is part of the broader family of transition metal dichalcogenides, which are known for their unique properties and applications in various fields, including electronics, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tungsten difluoride disulfide typically involves the reaction of tungsten hexafluoride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
WF6+2H2S→WF2S2+4HF
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the production of large quantities of the compound with high purity and controlled morphology.
化学反应分析
Types of Reactions
Tungsten difluoride disulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tungsten.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include tungsten oxides, sulfur oxides, and various substituted tungsten compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Tungsten difluoride disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of advanced materials, including lubricants and coatings, due to its excellent tribological properties.
作用机制
The mechanism by which tungsten difluoride disulfide exerts its effects is primarily through its interaction with other molecules at the atomic level. The compound’s unique electronic structure allows it to participate in various catalytic processes, facilitating the conversion of reactants to products. Molecular targets and pathways involved include the activation of hydrogen molecules in hydrogenation reactions and the stabilization of reaction intermediates in dehydrogenation processes.
相似化合物的比较
Similar Compounds
Tungsten disulfide (WS₂): Similar in structure but lacks the fluorine atoms, making it less reactive in certain chemical processes.
Molybdenum disulfide (MoS₂): Another transition metal dichalcogenide with similar applications but different electronic properties.
Tungsten hexafluoride (WF₆): A precursor in the synthesis of tungsten difluoride disulfide, with different chemical reactivity and applications.
Uniqueness
This compound’s uniqueness lies in its combination of fluorine and sulfur atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
属性
CAS 编号 |
41831-81-6 |
|---|---|
分子式 |
F2S2W |
分子量 |
286.0 g/mol |
IUPAC 名称 |
difluoro-bis(sulfanylidene)tungsten |
InChI |
InChI=1S/2FH.2S.W/h2*1H;;;/q;;;;+2/p-2 |
InChI 键 |
WREDBGHCLQLBNC-UHFFFAOYSA-L |
规范 SMILES |
F[W](=S)(=S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



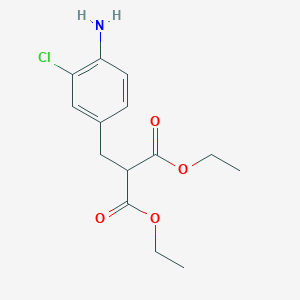

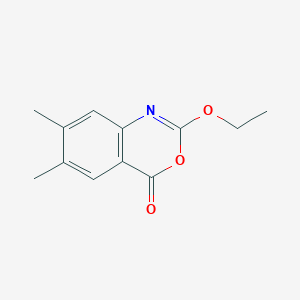
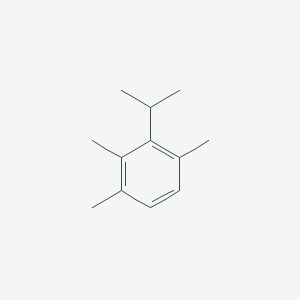
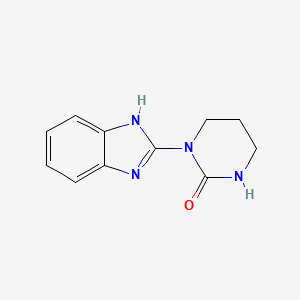

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
methanone](/img/structure/B15343943.png)
